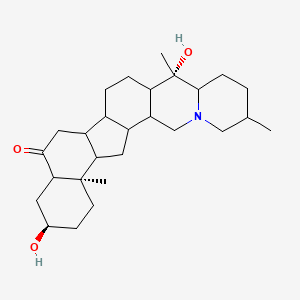
Yubeinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yubeinine is an alkaloid with tracheal relaxant effects . It is a potent alkaloid found in the herbal plant Yubei Aconite . Its pharmaceutical application lies in its ability to target and inhibit voltage-gated sodium channels .
Synthesis Analysis
This compound was isolated from the bulbs of Fritillaria pallidiflora along with other alkaloids . The structures of these compounds were confirmed based on extensive spectroscopic analysis or comparison with the data in the literature .
Molecular Structure Analysis
The molecular formula of this compound is C27H43NO3 . It is an isosteroidal alkaloid, and its structure was confirmed based on extensive spectroscopic analysis .
Chemical Reactions Analysis
This compound was used as an internal standard in a study that quantitatively analyzed ebeiedinone . The study used the Multiple Reaction Monitoring (MRM) mode to analyze ebeiedinone and the internal standard in the electrospray ionization (ESI) positive interface .
Scientific Research Applications
Alkaloid Constituents and Applications
A study by Zong et al. (2019) isolated twelve alkaloids from the bulbs of Fritillaria yuminensis, including yubeinine. These compounds were identified through various chromatography techniques and structural analysis methods like NMR and MS. This research highlights the importance of this compound as a key constituent in traditional medicine and its potential for various applications based on its chemical properties (Zong et al., 2019).
Pharmacological Properties
Another significant study was conducted by Li et al. (2017), where a new isosteroidal alkaloid, yibeinone E, was isolated along with five known ones including this compound from the bulbs of Fritillaria pallidiflora. This research provided insights into the pharmacological properties of these alkaloids, particularly their effects on the tracheal muscles, suggesting potential therapeutic applications (Li et al., 2017).
Traditional Medicine Context
The role of this compound in traditional medicine is further explored in the study by Wu et al. (2012), which examines the constituents of Salvia species and their biological activities. This study encompasses a broader range of natural compounds, including this compound, and discusses their significance in traditional medicinal practices (Wu et al., 2012).
Mechanism of Action
Target of Action
Yubeinine, an alkaloid, primarily targets the tracheal system . It is known for its tracheal relaxant effects . This suggests that this compound’s primary targets are likely the smooth muscle cells in the trachea.
Mode of Action
This interaction could lead to a decrease in intracellular calcium levels, resulting in muscle relaxation and dilation of the trachea .
Biochemical Pathways
Given its tracheal relaxant effects, it may influence pathways related to muscle contraction and relaxation . These could include pathways involving calcium signaling, which plays a crucial role in muscle contraction .
Pharmacokinetics
A study on a similar compound, ebeiedinone, showed that it has a bioavailability of 306% in mice
Result of Action
The primary result of this compound’s action is the relaxation of the trachea . This can help alleviate symptoms in conditions such as asthma, where constriction of the airways can make breathing difficult .
Biochemical Analysis
Biochemical Properties
Yubeinine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is known to have tracheal relaxant effects , suggesting that it may interact with proteins and enzymes involved in muscle contraction and relaxation
Cellular Effects
Its known tracheal relaxant effects suggest that it may influence cell function in muscle cells, particularly those in the trachea
Molecular Mechanism
Given its tracheal relaxant effects, it may bind to biomolecules involved in muscle contraction and relaxation, potentially inhibiting or activating certain enzymes
Properties
IUPAC Name |
(10S,20R,23R)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3/t15?,16-,17?,18?,19?,20?,21?,22?,23?,25?,26-,27+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDIERHFZVCNRZ-UUSLGJCMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2[C@@](C3CCC4C(C3CN2C1)CC5C4CC(=O)C6[C@@]5(CC[C@H](C6)O)C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
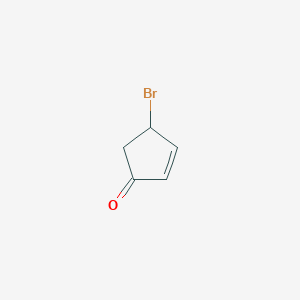

![(5Z)-3-(2-methylphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2403245.png)
![4-(4-fluorobenzyl)-5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2403246.png)
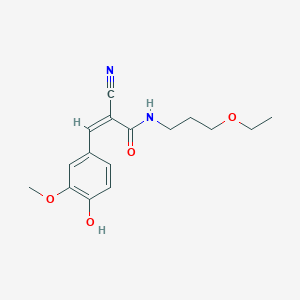
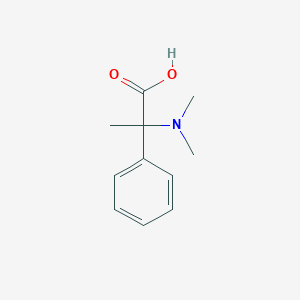


![8-((4-Ethylphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2403253.png)
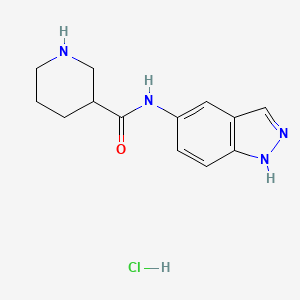
![2,2,2-trifluoroethyl N-{4-[(4-methoxyanilino)carbonyl]benzyl}carbamate](/img/structure/B2403255.png)
![N,4-diisobutyl-1,5-dioxo-2-(3-(trifluoromethyl)benzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2403259.png)
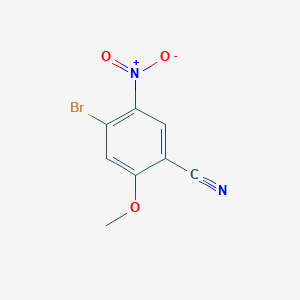
![{4-[4-(benzyloxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone](/img/structure/B2403263.png)
